

# Application Notes and Protocols: GSK2245035 in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2245035 |           |
| Cat. No.:            | B607784    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of **GSK2245035**, a Toll-like receptor 7 (TLR7) agonist, in a preclinical in vivo mouse model of allergic asthma. The information compiled herein is based on existing literature on **GSK2245035** in other species and data from analogous TLR7 agonists used in murine asthma studies.

### Introduction

Allergic asthma is predominantly a Type 2 inflammatory disease characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. **GSK2245035** is a selective TLR7 agonist that has been shown to modulate the immune response by promoting a Type 1 interferon (IFN) profile, which can counteract the underlying Type 2 inflammation in asthma.[1][2] In animal models of asthma, TLR7 agonism has been demonstrated to downregulate T2 airway inflammation.[2] While clinical trials have evaluated intranasal **GSK2245035** in humans with allergic rhinitis and mild asthma,[1][3][4] detailed protocols for its use in mouse models of asthma are not readily available. This document aims to provide a detailed protocol for inducing an ovalbumin (OVA)-induced asthma model in mice and a proposed treatment regimen with **GSK2245035**, based on available preclinical data for other TLR7 agonists.

### **Data Presentation**



Table 1: Dosage of TLR7 Agonists in Animal Models

| Compound             | Animal Model            | Route of<br>Administration | Dosage                 | Reference(s) |
|----------------------|-------------------------|----------------------------|------------------------|--------------|
| GSK2245035           | Cynomolgus<br>Monkey    | Intranasal                 | 3 and 30<br>ng/kg/week |              |
| Resiquimod<br>(R848) | Mouse (Asthma<br>Model) | Intranasal                 | 20 μ g/mouse           | [5]          |
| Resiquimod<br>(R848) | Mouse (Asthma<br>Model) | Intranasal                 | 200 μ g/mouse          | [6][7]       |
| Imiquimod            | Mouse (Asthma<br>Model) | Aerosol                    | 0.15% solution         | [8][9]       |

# **Experimental Protocols**

## Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice using ovalbumin sensitization and challenge.[10][11][12]

#### Materials:

- Female BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- GSK2245035
- Anesthetics (e.g., ketamine/xylazine cocktail)

#### Procedure:



#### Phase 1: Sensitization

- On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection.
- Prepare the sensitization solution by emulsifying 10 μg of OVA in 2 mg of aluminum hydroxide in a final volume of 200 μL of sterile saline per mouse.[10]
- Administer 200 μL of the OVA/alum suspension i.p. to each mouse.
- For the control group, administer 200 μL of saline with alum only.

#### Phase 2: Allergen Challenge and GSK2245035 Treatment

- On Days 14, 15, and 16, challenge the sensitized mice with aerosolized OVA.
- Prepare a 1% (w/v) OVA solution in sterile saline for nebulization.
- Place the mice in a whole-body exposure chamber and deliver the aerosolized 1% OVA solution for 30 minutes.
- GSK2245035 Administration: Based on dose-ranging studies with other TLR7 agonists, a suggested starting dose for intranasal administration of GSK2245035 is in the range of 20-200 
   μ g/mouse .[5][6][7] It is recommended to perform a pilot study to determine the optimal dose.
- Administer the selected dose of GSK2245035 intranasally in a volume of 20-40 μL, 1 hour prior to each OVA challenge on Days 14, 15, and 16.[5] The vehicle control group should receive the vehicle solution intranasally.

#### Phase 3: Assessment of Airway Inflammation and Hyperresponsiveness

- On Day 18 (48 hours after the final OVA challenge), assess the hallmarks of allergic asthma.
- Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations
  of methacholine using a whole-body plethysmograph or a forced oscillation technique (e.g.,
  FlexiVent).



- Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with sterile PBS. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- Lung Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
- Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and IFN-γ in the BAL fluid or lung homogenates using ELISA or multiplex assays.
- Serum IgE: Collect blood via cardiac puncture at the time of sacrifice and measure OVAspecific IgE levels in the serum by ELISA.

# Mandatory Visualization Signaling Pathway





Click to download full resolution via product page

Caption: TLR7 Signaling Pathway.



## **Experimental Workflow**

Experimental Workflow for OVA-Induced Asthma Model and GSK2245035 Treatment







Click to download full resolution via product page



Caption: Experimental workflow for the in vivo mouse asthma model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Toll-Like Receptor Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of allergic inflammation in a murine house dust mite asthma model is suppressed by synbiotic mixtures of non-digestible oligosaccharides and Bifidobacterium breve M-16V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. atsjournals.org [atsjournals.org]
- 7. IL-27 Is Essential for Suppression of Experimental Allergic Asthma by the TLR7/8 Agonist R848 (Resiguimod) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imiquimod, a toll-like receptor 7 ligand, inhibits airway remodelling in a murine model of chronic asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The effects of imiquimod on an animal model of asthma] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of different experimental asthma models in mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovalbumin induced Asthma Model Creative Biolabs [creative-biolabs.com]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK2245035 in a Murine Model of Allergic Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607784#gsk2245035-dosage-for-in-vivo-mouse-asthma-model]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com